

The Pharmacology of BPR1J-097: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of **BPR1J-097**, a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology and drug development about the mechanism of action, efficacy, and pharmacokinetic profile of this compound.

Core Pharmacology and Mechanism of Action

BPR1J-097 is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase that plays a crucial role in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] Activating mutations of FLT3 are significant drivers in AML, making it a key therapeutic target.[1][2] **BPR1J-097** demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and D835Y mutations.[2]

The mechanism of action of **BPR1J-097** involves the inhibition of FLT3 kinase activity, which in turn blocks downstream signaling pathways essential for the proliferation and survival of leukemic cells.[2] Specifically, **BPR1J-097** has been shown to inhibit the phosphorylation of FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of FLT3 signaling.[1][2] This disruption of the FLT3-STAT5 axis leads to the induction of apoptosis in FLT3-driven AML cells.[1][2]



Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **BPR1J-097**.

Table 1: In Vitro FLT3 Kinase Inhibitory Activity[2]

Target	IC50 (nM)
FLT3 (Wild-Type)	1 - 10
FLT3-ITD	~10
FLT3-D835Y	Not explicitly quantified, but inhibited at 10 nM

IC₅₀: The half maximal inhibitory concentration.

Table 2: Cellular Activity in FLT3-Driven AML Cell Lines[2]

Cell Line	FLT3 Mutation	GC50 (nM)
MOLM-13	ITD	21 ± 7
MV4-11	ITD	46 ± 14

GC₅₀: The half maximal growth inhibition concentration.

Table 3: Kinase Selectivity Profile of **BPR1J-097**[2]



Kinase	Percent Inhibition at 1 μM	IC50 (nM)
FLT1 (VEGFR1)	59%	211
KDR (VEGFR2)	91%	129
KIT	49%	Not Determined
PDGFRA	80%	Not Determined
AURKA	80%	340
AURKB	79%	876
AURKC	26%	Not Determined
SRC	81%	Not Determined

Table 4: Pharmacokinetic Profile of **BPR1J-097** in Rats (Single Intravenous Bolus Dose of 3.4 mg/kg)

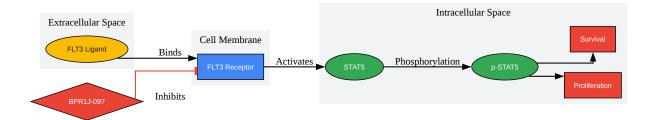
Parameter	Value
t½ (h)	3.5
Cmax (μg/mL)	2.8
AUC₀-t (μg·h/mL)	4.9
CL (mL/min/kg)	11.5
Vdss (L/kg)	3.2

t½: Half-life, Cmax: Maximum plasma concentration, AUC₀–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration, CL: Clearance, Vdss: Volume of distribution at steady state.

Signaling Pathway and Experimental Workflow Visualizations



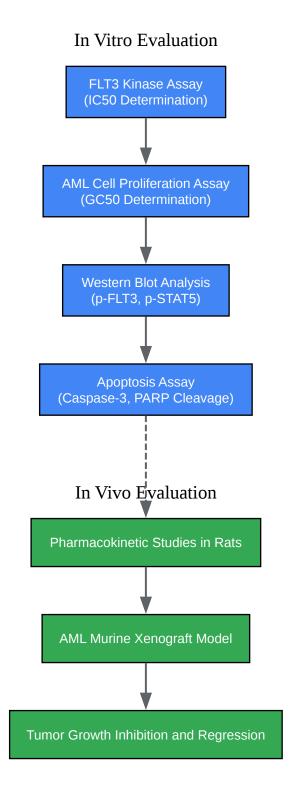
The following diagrams illustrate the mechanism of action of **BPR1J-097** and a typical experimental workflow for its evaluation.



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BPR1J-097 inhibits the FLT3 signaling pathway.





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Preclinical evaluation workflow for **BPR1J-097**.



Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of **BPR1J-097**, based on the available literature.[2]

In Vitro Kinase Assay: The inhibitory activity of **BPR1J-097** on FLT3 kinase was determined using a kinase-Glo assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is indicative of kinase inhibition. The IC₅₀ values were calculated from the dose-response curves.

Cell Lines and Culture: Human AML cell lines, MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, were used. Cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Cell Proliferation Assay: The anti-proliferative effects of **BPR1J-097** were assessed using the MTS assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified period. The absorbance, which correlates with the number of viable cells, was measured to determine the GC₅₀ values.

Western Blot Analysis: To assess the inhibition of FLT3 signaling, AML cells were treated with **BPR1J-097**, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of FLT3 and STAT5. Detection was performed using chemiluminescence.

Apoptosis Analysis: The induction of apoptosis was evaluated by detecting the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) via Western blot analysis. The appearance of cleaved forms of these proteins is a hallmark of apoptosis.

Pharmacokinetic Studies: Male Sprague-Dawley rats were administered a single intravenous bolus of **BPR1J-097**. Blood samples were collected at various time points, and the plasma concentrations of the compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were then calculated using non-compartmental analysis.

Murine Xenograft Model: Male nude mice were subcutaneously inoculated with MOLM-13 cells. Once tumors reached a palpable size, mice were treated with **BPR1J-097** or vehicle control. Tumor volume was measured regularly to assess the anti-tumor efficacy of the compound.



Conclusion

BPR1J-097 is a potent and selective FLT3 kinase inhibitor with promising preclinical activity against AML. It effectively inhibits the FLT3 signaling pathway, leading to decreased cell proliferation and increased apoptosis in FLT3-driven cancer cells. Furthermore, **BPR1J-097** exhibits favorable pharmacokinetic properties and significant in vivo anti-tumor efficacy in a murine xenograft model.[1][2] These findings support the further development of **BPR1J-097** as a potential therapeutic agent for the treatment of AML.

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